molecular formula C23H14N2O2 B340653 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile

Katalognummer: B340653
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: MXNOVRLGAFXKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a quinoline ring with a carbonitrile group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile typically involves the reaction of 4-chloroquinoline with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group at the 4-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be applied to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.

    4-Aminoquinoline: A derivative with an amino group at the 4-position.

Uniqueness

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is unique due to the presence of both the benzoylphenoxy and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a lead compound for drug development .

Eigenschaften

Molekularformel

C23H14N2O2

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-(4-benzoylphenoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C23H14N2O2/c24-15-18-14-22(25-21-9-5-4-8-20(18)21)27-19-12-10-17(11-13-19)23(26)16-6-2-1-3-7-16/h1-14H

InChI-Schlüssel

MXNOVRLGAFXKBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.